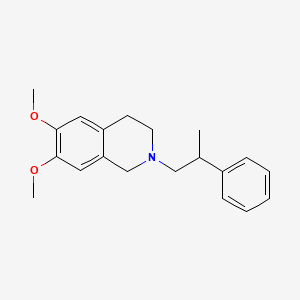
6,7-dimethoxy-2-(2-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-2-(2-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been studied extensively for its potential applications in the field of medicine and pharmacology.
Wirkmechanismus
The exact mechanism of action of 6,7-dimethoxy-2-(2-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain, including dopamine, serotonin, and glutamate receptors.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,7-dimethoxy-2-(2-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its wide range of pharmacological activities. It has been shown to possess antioxidant, anti-inflammatory, neuroprotective, analgesic, and antidepressant properties, making it a versatile compound for studying various physiological and pathological processes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 6,7-dimethoxy-2-(2-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety disorders. Further research is also needed to better understand the exact mechanism of action of this compound and to develop more effective methods for administering it in lab experiments.
Synthesemethoden
The synthesis of 6,7-dimethoxy-2-(2-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2-phenylpropionaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to methylation with dimethyl sulfate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-2-(2-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in the field of medicine and pharmacology. It has been found to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to exhibit analgesic and antidepressant effects.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-(2-phenylpropyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(16-7-5-4-6-8-16)13-21-10-9-17-11-19(22-2)20(23-3)12-18(17)14-21/h4-8,11-12,15H,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLJRUWEDNIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2=CC(=C(C=C2C1)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(2-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)

![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)

![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)
![allyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4957734.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957760.png)